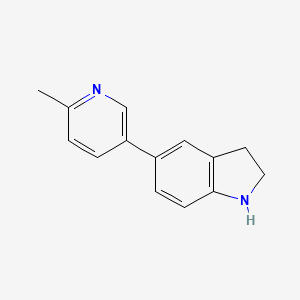

5-(6-Methylpyridin-3-yl)indoline

Description

Properties

Molecular Formula |

C14H14N2 |

|---|---|

Molecular Weight |

210.27 g/mol |

IUPAC Name |

5-(6-methylpyridin-3-yl)-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C14H14N2/c1-10-2-3-13(9-16-10)11-4-5-14-12(8-11)6-7-15-14/h2-5,8-9,15H,6-7H2,1H3 |

InChI Key |

WKTYPSAMPAOUBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C=C1)C2=CC3=C(C=C2)NCC3 |

Origin of Product |

United States |

Molecular and Supramolecular Structural Analysis of 5 6 Methylpyridin 3 Yl Indoline

Conformational Analysis of the Indoline (B122111) and Pyridine (B92270) Moieties

No specific conformational analysis data for 5-(6-Methylpyridin-3-yl)indoline is available in the scientific literature.

Solid-State Structural Elucidation (e.g., X-ray Crystallography of Related Structures)

There are no published X-ray crystallography studies for this compound.

Solution-State Conformation and Dynamics

Detailed solution-state NMR studies providing insight into the conformation and dynamics of this compound have not been reported.

Ligand-Target Interaction Studies (e.g., Co-crystallization with Biological Targets)

No co-crystallization or other ligand-target interaction studies for this compound are publicly available.

Biological Investigations and Molecular Pharmacology of 5 6 Methylpyridin 3 Yl Indoline and Its Research Probes

Enzyme Inhibition Studies and Mechanistic Insights

Inhibition of SARS-CoV-2 3CL Protease

The 3C-like protease (3CLpro) of SARS-CoV-2 is a critical enzyme in the viral replication cycle, making it a prime target for antiviral drug development. While direct inhibitory data for 5-(6-Methylpyridin-3-yl)indoline is not extensively documented, studies on structurally related compounds highlight the potential of the indoline (B122111) and pyridine (B92270) scaffolds in targeting this protease.

Research into indole (B1671886) chloropyridinyl esters has identified potent inhibitors of SARS-CoV-2 3CLpro. For instance, an indoline derivative demonstrated an IC50 of 320 nM against the enzyme. nih.gov This finding suggests that the saturated heterocyclic ring of the indoline can be a valuable component in the design of 3CLpro inhibitors. Further supporting the potential of the pyridine moiety, a structure-based optimization of a different series of inhibitors led to the discovery of a 3-methyl pyridyl derivative with an IC50 value of 85 nM. researchgate.net These studies underscore the importance of both the indoline and substituted pyridine fragments in achieving potent inhibition of the SARS-CoV-2 main protease.

Table 1: SARS-CoV-2 3CL Protease Inhibition by Related Compounds

| Compound Class | Specific Derivative | IC50 (nM) |

|---|---|---|

| Indole Chloropyridinyl Esters | Indoline derivative | 320 nih.gov |

Inhibition of GlcN-6-P Synthase

Glucosamine-6-phosphate synthase (GlcN-6-P synthase) is a crucial enzyme in the hexosamine biosynthesis pathway, which is essential for the formation of bacterial and fungal cell walls. As such, it represents a promising target for the development of novel antimicrobial agents. While specific inhibitory data for this compound against GlcN-6-P synthase is not available, the broader class of indole and pyridine-containing compounds has been investigated.

A review of potential GlcN-6-P synthase inhibitors highlighted the promise of bicyclic and tricyclic derivatives that incorporate both pyridine and indole scaffolds. nih.gov Although quantitative inhibitory data for specific compounds with a direct structural resemblance to this compound is lacking in the reviewed literature, the mention of these combined scaffolds suggests that this structural motif is of interest in the search for new inhibitors of this enzyme. Further research is needed to determine the specific activity of this compound and its close analogs against GlcN-6-P synthase.

Inhibition of Carbonic Anhydrase IX and XII

Carbonic anhydrase (CA) isoforms IX and XII are transmembrane enzymes that are overexpressed in many types of cancer and play a crucial role in tumor progression by regulating pH. Consequently, they are important targets for the development of anticancer drugs. The inhibitory potential of compounds related to this compound has been explored in this context.

Studies on the structure-activity relationships of indoline-based inhibitors have provided insights into the features that govern their inhibitory potency and selectivity against CA IX and XII. For example, a series of ureido-substituted benzenesulfonamides, which are known to selectively inhibit CA IX and XII, have been extensively studied. nih.gov While these compounds are not direct analogs, the research highlights the importance of the core scaffold in orienting the molecule within the enzyme's active site. More closely related, derivatives of 3-(6-methylpyridin-2-yl)coumarin have been synthesized and shown to selectively inhibit the cancer-related isoforms hCA IX and XII with inhibition constants in the sub- to low-micromolar range, while showing no significant inhibition of the ubiquitous cytosolic isoforms hCA I and II.

Table 2: Carbonic Anhydrase Inhibition by Related Coumarin Derivatives

| Compound | hCA IX Ki (µM) | hCA XII Ki (µM) |

|---|

Inhibition of JNK3

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. Its involvement in neuronal apoptosis has made it an attractive target for the treatment of neurodegenerative diseases. While direct evidence for the inhibition of JNK3 by this compound is not available, the broader class of pyridinyl-containing compounds has been investigated.

Research into JNK3 inhibitors has led to the development of various chemical scaffolds. For instance, aminopyrazole derivatives have been identified as selective JNK3 inhibitors. nih.gov Although these compounds are structurally distinct from this compound, the exploration of diverse heterocyclic systems underscores the ongoing search for potent and selective JNK3 inhibitors. The potential of the pyridinylindoline scaffold in this context remains an area for future investigation.

Inhibition of Mycobacterial Enzymes (e.g., CM, ENR)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new therapeutic targets and inhibitors. Enzymes in essential biosynthetic pathways, such as chorismate mutase (CM) and enoyl-acyl carrier protein reductase (ENR), are of particular interest.

Chorismate Mutase (CM): This enzyme is part of the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria but absent in humans. A study on novel isatin-indole derivatives as potential inhibitors of chorismate mutase revealed that several of these compounds exhibited good to high inhibition of CM in vitro, with two derivatives showing inhibition at nanomolar concentrations. rsc.org This highlights the potential of the indole core in targeting this mycobacterial enzyme.

Enoyl-Acyl Carrier Protein Reductase (ENR): ENR, also known as InhA, is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the target of the frontline anti-tuberculosis drug isoniazid. Research has identified various indole derivatives as direct inhibitors of InhA. For example, indole-5-amides have been reported as a novel series of potent InhA inhibitors. nih.gov Furthermore, indole naphthyridinones have also been shown to inhibit bacterial enoyl-ACP reductases. ebi.ac.uk These findings suggest that the indole moiety is a promising scaffold for the development of new anti-tuberculosis agents targeting ENR.

Table 3: Inhibition of Mycobacterial Enzymes by Related Indole Derivatives

| Enzyme Target | Compound Class | Reported Activity |

|---|---|---|

| Chorismate Mutase (CM) | Isatin-indole derivatives | Nanomolar inhibition rsc.org |

| Enoyl-Acyl Carrier Protein Reductase (ENR/InhA) | Indole-5-amides | Potent inhibitors nih.gov |

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is therefore a valid strategy for combating these infections. The inhibitory potential of pyridine-containing compounds has been explored in this area.

A study on pyridine carboxamide derivatives demonstrated that these compounds exhibit potent in vitro urease inhibitory activity. One of the most promising derivatives, Rx-6, displayed an IC50 value of 1.07 µM, which was significantly more potent than the standard inhibitor thiourea (B124793) (IC50 = 18.93 µM). mdpi.com Another study on imidazopyridine-oxazole derivatives also identified several compounds with significant activity against the urease enzyme, with the most active analog having an IC50 of 5.68 µM. nih.gov These results indicate that the pyridine ring is a valuable component in the design of effective urease inhibitors.

Table 4: Urease Inhibition by Related Pyridine Derivatives

| Compound Class | Specific Derivative | IC50 (µM) |

|---|---|---|

| Pyridine Carboxamides | Rx-6 | 1.07 mdpi.com |

Cellular Biological Activity Assessment

The cellular effects of compounds containing the pyridinyl-indole scaffold have been investigated, primarily in the context of cancer research. These studies have revealed potent antiproliferative and cytotoxic activities against various cancer cell lines.

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed as novel anti-cancer agents. One of the synthesized compounds, 8b, demonstrated good potency against different liver cancer cell lines and other cancer cell types while showing lower toxicity than the reference compound. nih.gov This compound was found to induce apoptosis in cancer cells. nih.gov

In another study, pyridin[2,3-f]indole-2,4,9-trione and benz[f]indole-2,4,9-trione derivatives were synthesized and evaluated for their cytotoxic activities. nih.gov Many of these derivatives exhibited potent cytotoxic effects against a panel of human tumor cell lines, with one compound, 3-ethoxycarbonyl-3-methyl-N-(4-aminophenyl)-2,3-dihydro-benz[f]indole-2,4,9-trione (10h), showing greater activity against all tested cell lines than the standard chemotherapeutic agent doxorubicin (B1662922) in some cases. nih.gov Furthermore, 5-substituted rsc.orgpyrindine derivatives, which share a similar heterocyclic core, have also been shown to possess antiproliferative properties against HeLa and A2058 tumor cell lines in the micromolar range, with no significant effect on normal human fibroblasts. sigmaaldrich.com

These findings highlight the potential of the 5-(pyridin-3-yl)indoline (B13640723) scaffold and its derivatives as a source of new anticancer agents, warranting further investigation into their mechanisms of action and therapeutic potential.

Table 5: Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Indole chloropyridinyl esters |

| 3-Methyl pyridyl derivative |

| Pyridine- and indole-based scaffolds |

| Ureido-substituted benzenesulfonamides |

| 3-(6-methylpyridin-2-yl)coumarin derivatives |

| Aminopyrazole derivatives |

| Isatin-indole derivatives |

| Indole-5-amides |

| Indole naphthyridinones |

| Pyridine carboxamide derivatives |

| Imidazopyridine-oxazole derivatives |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives |

| Pyridin[2,3-f]indole-2,4,9-trione derivatives |

| Benz[f]indole-2,4,9-trione derivatives |

| 5-substituted rsc.orgpyrindine derivatives |

| Thiourea |

Based on a comprehensive search of available scientific literature, there is no specific research data published on the biological and molecular pharmacology of the chemical compound This compound corresponding to the detailed outline requested.

Searches for the antiproliferative, apoptotic, antimicrobial, antiviral, anti-prion, and neurotrophic effects, as well as preclinical in vivo efficacy studies focusing solely on "this compound," did not yield any specific results. The body of scientific work required to construct the requested article with its detailed subsections does not appear to be available in the public domain.

Therefore, it is not possible to generate an article that adheres to the strict content inclusions and focuses exclusively on the specified compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Identification of Key Pharmacophoric Features within the 5-(6-Methylpyridin-3-yl)indoline Scaffold

The pharmacophoric features of the this compound scaffold are defined by the spatial arrangement of its constituent rings and the electronic properties they impart. The indoline (B122111) portion, with its saturated five-membered ring fused to a benzene (B151609) ring, provides a rigid, three-dimensional structure. The nitrogen atom of the indoline can act as a hydrogen bond acceptor or a point for substitution to modulate physicochemical properties.

The pyridine (B92270) ring, attached at the 5-position of the indoline, is a key element for interaction with biological targets. The nitrogen atom within the pyridine ring can serve as a hydrogen bond acceptor, and its basicity can be tuned by substituents. The methyl group at the 6-position of the pyridine ring can influence the molecule's conformation and provide hydrophobic interactions. The relative orientation of the indoline and pyridine rings is crucial for fitting into the binding pockets of target proteins. The indole (B1671886) scaffold, in general, is considered a privileged structure in medicinal chemistry due to its ability to mimic the structure of tryptophan and to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.govnih.govmdpi.com

Impact of Substituent Variations on Biological Activity

The biological activity of the this compound scaffold can be significantly altered by the introduction of various substituents at different positions. These modifications can affect the molecule's potency, selectivity, and pharmacokinetic properties.

Substitutions on the indoline nitrogen (N-1 position) play a critical role in modulating the biological activity of this class of compounds. The nature of the substituent can influence the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For instance, in a series of pyridyl-substituted indolines designed as aldosterone (B195564) synthase (CYP11B2) inhibitors, the introduction of an acetyl group at the N-1 position of 5-(4-methylpyridin-3-yl)-2,3-dihydro-1H-indole was found to be a key modification. nih.gov This suggests that an acyl group at this position can contribute to potent inhibitory activity.

The choice of substituent on the indoline nitrogen can also impact target selectivity. In the broader context of indole derivatives, N-substitution has been shown to be a viable strategy for optimizing various biological activities, including anti-inflammatory and antimicrobial effects. mdpi.com

In the context of pyridyl-indoline derivatives as CYP11B2 inhibitors, the placement of the methyl group on the pyridine ring is significant. While the specific compound of focus is this compound, a closely related analog, 1-acetyl-5-(4-methylpyridin-3-yl)-2,3-dihydro-1H-indole, highlights the importance of the methyl substituent. nih.gov The electronic effects of substituents on the pyridine ring are known to influence reaction rates and binding affinities in various chemical and biological systems. rsc.org

Modifications to the indoline core itself, beyond the N-1 position, can also have a profound impact on biological activity. Substitutions on the benzene ring of the indoline can alter the electronic distribution of the entire scaffold and introduce new points of interaction with a biological target.

While specific examples of substitutions on the indoline core of this compound are not extensively detailed in the provided search results, general principles of indole SAR suggest that substitutions at the 5- and 6-positions of the indole ring can significantly affect activity. nih.gov For instance, in a series of indole-based HIV-1 fusion inhibitors, the linkage position between two indole moieties was found to be critical for activity, with the 6-6' linkage being optimal. nih.gov This underscores the importance of the substitution pattern on the benzo portion of the indoline/indole scaffold.

Modulation of Target Selectivity through Structural Design

Achieving selectivity for a specific biological target over others is a major goal in drug design. For the this compound scaffold, structural modifications can be strategically employed to enhance target selectivity.

Optimization Strategies for Enhanced Potency and Efficacy in Preclinical Models

The optimization of lead compounds based on the this compound scaffold involves a multi-parameter approach to enhance potency, efficacy, and drug-like properties. This iterative process often relies on the SAR data gathered from initial screening and subsequent analog synthesis.

Strategies for optimization may include:

Fine-tuning of substituents: Systematically varying the substituents on the indoline nitrogen and the pyridine ring to maximize target engagement and potency.

Bioisosteric replacements: Replacing certain functional groups with others that have similar steric and electronic properties to improve metabolic stability or other pharmacokinetic parameters.

Conformational constraint: Introducing structural elements that lock the molecule into a more bioactive conformation.

While specific preclinical optimization data for this compound is not available in the provided search results, the general principles of lead optimization for indole- and pyridine-containing compounds are well-established. nih.govnih.gov For example, in the optimization of other indole-based inhibitors, modifications to improve metabolic stability in human liver microsomes have been successfully implemented. nih.gov

Computational and Theoretical Investigations of 5 6 Methylpyridin 3 Yl Indoline

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is critical in drug discovery for predicting the interaction between a small molecule ligand and a protein's binding site.

Analysis of Binding Modes and Interaction Energies

A typical molecular docking study of 5-(6-Methylpyridin-3-yl)indoline would involve docking it into the active site of a specific biological target, such as a kinase or receptor. The results would be analyzed to determine the most stable binding poses. The strength of the interaction is quantified by a docking score or binding energy, usually expressed in kcal/mol. Lower binding energy values typically indicate a more stable and potent interaction. Without specific studies on this compound, no binding energy data can be presented.

Prediction of Key Residue Interactions

Docking simulations also reveal the specific amino acid residues within the protein's active site that interact with the ligand. These interactions are crucial for binding affinity and selectivity. Common interactions include hydrogen bonds, where the pyridine (B92270) nitrogen or indoline (B122111) N-H group could act as acceptors or donors, and hydrophobic interactions involving the aromatic rings. A detailed analysis would list these interacting residues and the nature of the bonds formed. However, as no target has been identified in the literature for this compound, a table of key residue interactions cannot be generated.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often using Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. These properties are fundamental to its reactivity and interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). figshare.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. figshare.com The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. figshare.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. figshare.com A smaller gap suggests higher reactivity. For this compound, FMO analysis would map the distribution of these orbitals across the molecule, but specific energy values and gap calculations are not available in published literature.

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. This map is invaluable for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. For this compound, one would expect negative potential around the pyridine nitrogen atom, making it a likely hydrogen bond acceptor site. However, without specific calculations, a detailed map cannot be described.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. By simulating the movements and interactions of atoms and molecules, MD can assess the stability of the docked pose and the persistence of key interactions. Analysis often involves calculating the Root Mean Square Deviation (RMSD) of the protein and ligand to measure structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. The stability of hydrogen bonds and other interactions observed in docking is also monitored throughout the simulation. As no docking studies have been reported for this compound, no MD simulation data is available to be presented.

In Silico Screening and Virtual Library Design Based on the this compound Scaffold

The process of discovering new drug candidates can be significantly streamlined by using the core structure of a promising molecule, known as a scaffold, to generate a vast digital collection of related compounds. This collection, or virtual library, can then be computationally screened for potential activity against specific biological targets.

The this compound scaffold is a prime candidate for such an approach. Both the indoline and pyridine rings are considered "privileged structures" in medicinal chemistry, as they are frequently found in biologically active compounds. nih.govyoutube.com The design of a virtual library based on this scaffold would involve systematically modifying its structure by adding various chemical groups at different positions. For instance, substitutions could be made on the indoline nitrogen, the methyl group of the pyridine ring, or any available positions on the aromatic rings. Tools for de novo drug design, such as LibINVENT, can facilitate the creation of these focused chemical libraries, ensuring that the generated molecules share the same core but have a diversity of desirable properties. nih.govresearchgate.net

Once a virtual library is created, it undergoes in silico screening. This process uses computer models to predict how well each molecule in the library might bind to a specific biological target, such as an enzyme or a receptor. youtube.com This is often accomplished through molecular docking, a technique that simulates the interaction between a small molecule and a protein. jocpr.com For example, in a study on indoline-based compounds, an in-house library was screened in silico to identify potential inhibitors of the 5-lipoxygenase (5-LOX) enzyme, leading to the identification of a hit compound that guided further development. nih.govacs.org Similarly, a library of indole (B1671886) derivatives was screened against the COX-2 enzyme to identify potential anti-inflammatory agents. nih.govresearchgate.net

The results of such a screening can be used to prioritize a smaller, more manageable number of compounds for actual chemical synthesis and biological testing, saving considerable time and resources. drugdesign.org The table below illustrates the type of data that would be generated from a virtual screening of a library based on the this compound scaffold against a hypothetical protein target.

Table 1: Illustrative Virtual Screening Results for a Library Based on the this compound Scaffold

| Compound ID | Scaffold Modification | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| V-001 | Unmodified Scaffold | -7.5 | Hydrogen bond with Ser-25, Pi-stacking with Phe-101 |

| V-002 | N-acetylation of indoline | -8.2 | Additional hydrogen bond with Gln-28 |

| V-003 | Hydroxylation of pyridine methyl | -7.8 | New hydrogen bond with Asp-99 |

| V-004 | Chlorination of indoline ring | -8.5 | Halogen bond with Tyr-105, enhanced hydrophobic interactions |

| V-005 | Addition of carboxyl group | -9.1 | Salt bridge with Arg-150, multiple hydrogen bonds |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Prediction of Molecular Interactions and Selectivity Profiles

Beyond simply identifying potential "hits," computational methods can provide detailed predictions about how a molecule like this compound interacts with its biological targets on an atomic level. This understanding is crucial for optimizing the molecule's potency and selectivity.

Molecular docking studies can reveal the specific binding mode of a compound within the active site of a protein. farmaceut.org These studies can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other types of connections with the molecule. For instance, docking studies of indoline derivatives have shown how the indoline moiety can fit into the binding pocket of enzymes like 5-LOX and how substitutions can lead to new, favorable interactions. acs.org Similarly, for pyridine-containing hybrids, docking has been used to understand interactions with targets like the EGFR kinase and antimalarial targets. malariaworld.orgnih.gov

A critical aspect of drug development is ensuring that a compound interacts strongly with its intended target while having minimal interaction with other, off-target proteins, which could lead to unwanted side effects. This is known as the selectivity profile. Computational approaches can help predict this profile by docking the compound of interest into the binding sites of a panel of different proteins. nih.gov By comparing the predicted binding affinities across these targets, researchers can get an early indication of a compound's potential selectivity. For example, in the development of dual 5-LOX/sEH inhibitors, in silico studies helped to understand the structure-activity relationships that govern the dual inhibitory profile. nih.govacs.org

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.gov These predictions help to assess the "drug-likeness" of a molecule and identify potential liabilities early in the discovery process. nih.govmdpi.com The table below provides an example of the kind of data that could be generated for this compound and its analogs to predict their interaction and selectivity profiles.

Table 2: Predicted Molecular Interactions and Selectivity for this compound Analogs

| Analog | Target A Binding Score (kcal/mol) | Target B Binding Score (kcal/mol) | Key Interacting Residues (Target A) | Predicted Oral Bioavailability (%) |

| Scaffold | -8.1 | -6.2 | HIS-88, TRP-120 | 75 |

| Analog 1 (N-methyl) | -8.5 | -6.3 | HIS-88, TRP-120, additional contact with ILE-90 | 78 |

| Analog 2 (6-CF3-pyridin) | -9.2 | -7.0 | Enhanced hydrophobic interaction with LEU-115 | 65 |

| Analog 3 (5-fluoroindoline) | -8.3 | -6.8 | Halogen bond with SER-89 | 72 |

Note: The data in this table is illustrative and based on general principles of computational drug design, not on specific experimental data for this compound.

Future Research Directions for 5 6 Methylpyridin 3 Yl Indoline Derivatives

Exploration of Novel Biological Targets and Therapeutic Areas (Preclinical Focus)

Derivatives of the 5-(6-methylpyridin-3-yl)indoline scaffold have demonstrated activity against a range of biological targets, primarily in the fields of oncology and neurodegenerative diseases. Future preclinical research will focus on broadening this scope by identifying novel protein interactions and exploring new therapeutic applications.

In oncology, research has shown that indole-pyridine hybrids can act as potent inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. mdpi.com Compounds with this core structure have been investigated as inhibitors of PIM-1 kinase, a promising target in breast and liver cancers, with some derivatives showing high potency. rrpharmacology.ru Other related molecules have been designed as dual inhibitors of tubulin and hexokinase 2 (HK2), disrupting both cell structure and metabolism in tumor cells. nih.gov A significant future direction is the continued exploration of kinase targets, including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and phosphoinositide 3-kinase (PI3K), which are implicated in a wide array of cancers. mdpi.comresearchgate.netmdpi.com Beyond kinases, another promising area is the inhibition of enzymes involved in steroid biosynthesis, such as CYP17A1, which could provide new treatment avenues for hormone-dependent cancers like prostate cancer. nih.gov

In the context of neurodegenerative disorders, the indole (B1671886) moiety is recognized as a versatile pharmacophore capable of interacting with multiple targets relevant to diseases like Alzheimer's and Parkinson's. nih.gov Future research will likely focus on developing multi-target agents based on the this compound scaffold. Key targets for exploration include cholinesterases (AChE and BChE), monoamine oxidases (MAO), and the serotonin 5-HT6 receptor, all of which are involved in neurotransmission and cognitive function. nih.govnautilus.bio Furthermore, investigating the ability of these derivatives to inhibit the aggregation of proteins like amyloid-beta (Aβ) and α-synuclein is a critical avenue for developing disease-modifying therapies. nih.govnih.gov

| Potential Biological Target | Therapeutic Area | Preclinical Findings/Rationale | Reference |

|---|---|---|---|

| Protein Kinases (PIM-1, EGFR, VEGFR-2, PI3K) | Oncology | Inhibition of kinases crucial for cancer cell proliferation, survival, and angiogenesis. | mdpi.comrrpharmacology.ruresearchgate.net |

| CYP17A1 | Oncology (Prostate Cancer) | Inhibition of androgen biosynthesis pathway in hormone-dependent cancers. | nih.gov |

| Tubulin and Hexokinase 2 (HK2) | Oncology | Dual-targeting approach disrupts cancer cell structure and energy metabolism. | nih.gov |

| Cholinesterases (AChE, BChE) | Neurodegenerative Disease | Targeting enzymes involved in neurotransmission to manage cognitive symptoms. | nih.govnautilus.bio |

| α-Synuclein Aggregates | Neurodegenerative Disease (Parkinson's) | Development of agents to inhibit or image pathological protein aggregation. | nih.gov |

| Serotonin 5-HT6 Receptor | Neurodegenerative Disease | Antagonism of this receptor is linked to improved cognitive function in preclinical models. | nautilus.bio |

Development of Advanced Synthetic Methodologies for Complex Analogs

To explore the diverse biological targets available, future research must include the development of advanced and efficient synthetic methods for generating complex and varied analogs of this compound. The goal is to create libraries of compounds with fine-tuned properties to enhance potency, selectivity, and pharmacokinetic profiles.

Future synthetic strategies will likely focus on:

Combinatorial Chemistry and Diversity-Oriented Synthesis: These approaches will enable the rapid generation of large libraries of derivatives by systematically modifying different positions on the indoline (B122111) and pyridine (B92270) rings.

Development of Hybrid Molecules: A promising strategy involves conjugating the core scaffold with other pharmacologically active moieties. For instance, creating hybrids with chalcones, thiazolidinones, or azetidinones has been explored to combine multiple mechanisms of action into a single molecule. nih.govresearchgate.net

Organometallic Chemistry: The synthesis of organometallic complexes, such as incorporating a (p-cymene)dichloridoruthenium(II) moiety, represents an innovative approach to create novel anticancer agents with unique properties. researchgate.net

Advanced Catalysis: Employing novel catalytic systems for C-H activation, cross-coupling reactions, and asymmetric synthesis will allow for more efficient and stereoselective construction of complex derivatives that are otherwise difficult to access.

Microwave-Assisted Synthesis: The use of techniques like microwave heating can accelerate reaction times and improve yields, facilitating a more rapid and efficient drug discovery process, as demonstrated in the synthesis of related chromeno-pyridine derivatives. frontiersin.org

Integration of Multi-Omics Data in Preclinical Efficacy Studies

A significant future direction in preclinical research is the move beyond single-endpoint assays towards a more holistic, systems-level understanding of drug action. The integration of multi-omics data—including genomics, proteomics, and metabolomics—will be crucial for evaluating the efficacy of this compound derivatives.

This systems biology approach can provide deep insights into a compound's mechanism of action. frontiersin.org For example, chemoproteomic analysis can be used to create a broad profile of a derivative's interactions, identifying not only the primary target but also potential off-target effects across hundreds of proteins. rrpharmacology.ruresearchgate.net This method helps in building a comprehensive understanding of a drug's cellular impact.

Metabolomics, the study of small molecules in a biological system, can reveal how a compound alters cellular metabolism. nih.govmdpi.com By analyzing the metabolic fingerprints of cells or tissues before and after treatment, researchers can identify the specific pathways that are perturbed, offering a dynamic view of the drug's efficacy and mechanism. nih.govbenthamdirect.com This is particularly relevant for anticancer agents that target tumor metabolism.

Integrating these datasets can help to:

Uncover Novel Mechanisms of Action: Multi-omics can reveal unexpected pathway modulations that would be missed by traditional hypothesis-driven research. astrazeneca.comnih.gov

Identify Biomarkers of Response: By correlating omics profiles with drug efficacy in preclinical models, researchers can identify potential biomarkers to predict which tumors or patient populations are most likely to respond to a given derivative. frontlinegenomics.commdpi.com

Optimize Lead Compounds: Comparing the multi-omics profiles of different analogs can guide the selection of candidates with the most desirable on-target activity and minimal off-target perturbations. acs.org

Application of Advanced Imaging Techniques for Molecular Tracking in Animal Models

Understanding a drug candidate's distribution and target engagement in a living organism is a critical step in preclinical development. For derivatives of this compound, particularly those designed for central nervous system (CNS) disorders, the application of advanced molecular imaging techniques is a key future research direction.

Positron Emission Tomography (PET) is a powerful, non-invasive imaging modality that allows for the real-time visualization and quantification of a molecule's biodistribution and target binding in vivo. Research has already demonstrated the potential of this approach by developing derivatives of a related N-(6-methoxypyridin-3-yl)quinoline-2-amine scaffold as PET tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. nih.govbenthamdirect.com

Future research will focus on:

Radiolabeling of Lead Compounds: Synthesizing analogs of promising this compound derivatives that incorporate positron-emitting isotopes such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.gov

In Vivo Pharmacokinetic Studies: Using PET imaging in animal models (e.g., non-human primates) to assess critical properties like blood-brain barrier penetration, brain uptake, and washout kinetics. nih.gov

Target Engagement and Occupancy Studies: Designing PET tracers that can quantify the binding of a therapeutic derivative to its intended target in the brain, providing direct evidence of target engagement and helping to guide preclinical development.

| Imaging Technique | Application | Key Information Obtained | Reference |

|---|---|---|---|

| Positron Emission Tomography (PET) | Molecular tracking of radiolabeled derivatives | Blood-brain barrier penetration, biodistribution, brain washout kinetics. | nih.gov |

| PET | In vivo target engagement | Quantification of binding to specific targets (e.g., α-synuclein aggregates) in the brain. | nih.govbenthamdirect.com |

| Autoradiography (In Vitro) | Target validation in tissue | High-resolution mapping of binding sites in post-mortem brain tissue sections. | nih.gov |

Q & A

What are the common synthetic routes for 5-(6-Methylpyridin-3-yl)indoline, and how do reaction conditions influence yield and purity?

Basic Research Focus

The synthesis of this compound derivatives typically involves coupling reactions, hydrogenation, and functional group transformations. For example, hydrogenation of nitro or azo intermediates using catalysts like Pd/C under H₂ can yield indoline cores, while Suzuki-Miyaura cross-coupling may introduce aryl/heteroaryl groups . Reaction conditions such as solvent choice (e.g., ethanol for high-temperature reactions), catalyst loading, and purification methods (e.g., recrystallization in ethyl acetate/hexane) critically impact yield and purity. Variations in temperature (>300°C in ethanol) and inert atmospheres (N₂ for moisture-sensitive steps) are also key .

How can NMR spectroscopy be utilized to confirm the structure of this compound derivatives?

Basic Research Focus

¹H and ¹³C NMR are essential for structural elucidation. For spiro-indoline derivatives, diagnostic signals include:

- Indoline NH protons : δ 8.5–9.5 ppm (broad, exchangeable).

- Aromatic protons : Split patterns (e.g., doublets for para-substituted aryl groups at δ 6.5–8.0 ppm).

- Methyl groups : Singlets at δ 2.0–2.5 ppm for pyridinyl-CH₃ .

Cross-validation with 2D NMR (HSQC, HMBC) resolves ambiguities, such as distinguishing between regioisomers. For example, NOE correlations can confirm spatial proximity of substituents .

What green chemistry approaches have been applied in the synthesis of indoline derivatives, and can they be adapted for this compound?

Advanced Research Focus

Green strategies include:

- Catalyst systems : PEGOSO₃H-H₂O for solvent-free, recyclable catalysis in spiro-indoline synthesis .

- Solvent reduction : Microwave-assisted reactions in ethanol minimize waste .

- Atom economy : Direct C–H functionalization avoids pre-functionalized intermediates .

These methods can be adapted by optimizing reaction parameters (e.g., microwave power, catalyst loading) and substituting hazardous reagents (e.g., replacing DMF with cyclopentyl methyl ether). Life-cycle assessment (LCA) tools can evaluate environmental impact .

How do computational methods such as DFT aid in predicting the electronic properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) predicts:

- HOMO-LUMO gaps : Correlate with UV-vis absorption (e.g., calculated λmax at 415–577 nm for indoline dyes) .

- Charge distribution : Electron-withdrawing groups (e.g., -CF₃) lower LUMO levels, enhancing charge transfer in materials science applications .

- Docking studies : Molecular dynamics simulations assess binding affinities in drug design (e.g., interactions with kinase active sites) . Validation against experimental spectra (e.g., IR, UV-vis) resolves discrepancies, such as solvent-induced red shifts .

What strategies are effective in resolving contradictions between theoretical and experimental UV-vis spectra for indoline-based compounds?

Advanced Research Focus

Discrepancies often arise from solvent effects or excited-state dynamics. Mitigation strategies include:

- Solvent correction : PCM (Polarizable Continuum Model) in DFT calculations accounts for chloroform dielectric effects, aligning computed λmax (e.g., 577 nm) with experimental values (~550–560 nm) .

- Vibronic coupling : Franck-Condon analysis explains intensity mismatches in absorption bands.

- Experimental replication : Ensure consistent sample preparation (e.g., degassing to avoid O₂ quenching) . Database cross-referencing (e.g., CCDC for crystal structures) validates structural assumptions .

What crystallographic techniques are critical for characterizing this compound derivatives?

Basic Research Focus

Single-crystal X-ray diffraction (SC-XRD) resolves:

- Stereochemistry : Absolute configuration of spiro centers (e.g., C3 in indoline rings).

- Packing interactions : π-Stacking or halogen bonds (e.g., F···H interactions in fluorinated analogs) .

Depositing data in repositories (e.g., CCDC-2191474) ensures reproducibility. For microcrystalline samples, synchrotron radiation or cryo-cooling improves resolution .

How can researchers optimize reaction conditions to mitigate byproduct formation in indoline synthesis?

Advanced Research Focus

Byproducts arise from:

- Over-reduction : Controlling H₂ pressure (<5 bar) prevents indoline ring saturation .

- Oxidative dimerization : Additives like BHT (butylated hydroxytoluene) quench radicals.

- Regioselectivity : Directed ortho-metalation (DoM) with directing groups (e.g., -CONHR) ensures precise functionalization . High-throughput screening (HTS) identifies optimal catalysts (e.g., Pd/C vs. Ni) for specific substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.